sEH Inhibitory Potency: Cyclopropanecarbonyl-Piperidine (TCPU) vs. Propanoyl-Piperidine (TPPU) Comparator
The 1-cyclopropanecarbonyl-4-phenylpiperidine core, when elaborated to the full TCPU inhibitor (CAY10640), inhibits recombinant human sEH with an IC50 of 0.4 nM [1]. In contrast, the closely related propanoyl-piperidine analog TPPU inhibits human sEH with an IC50 of 3.7 nM . This represents a 9.25-fold superior potency for the cyclopropanecarbonyl-containing inhibitor, a difference directly attributable to the cyclopropanecarbonyl substituent at the piperidine 1-position.
| Evidence Dimension | Inhibitory potency against recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 0.4 nM (human sEH); IC50 = 5.3 nM (murine sEH) for TCPU (CAY10640) containing the 1-cyclopropanecarbonyl-4-phenylpiperidine scaffold |
| Comparator Or Baseline | TPPU (1-propanoylpiperidin-4-yl analog): IC50 = 3.7 nM (human sEH); IC50 = 2.8 nM (murine sEH) |
| Quantified Difference | 9.25-fold greater potency for human sEH; 1.9-fold lower potency for murine sEH (species-dependent selectivity difference) |
| Conditions | Recombinant human and murine sEH enzyme inhibition assays; data from Rose et al. (2010) J. Med. Chem. and TPPU product documentation |
Why This Matters
The sub-nanomolar potency (IC50 = 0.4 nM) of the cyclopropanecarbonyl-containing inhibitor enables effective target engagement at substantially lower doses than the propanoyl analog, directly impacting compound procurement quantities and cost-efficiency in preclinical studies.
- [1] Rose, T. E.; Morisseau, C.; Liu, J. Y.; Inceoglu, B.; Jones, P. D.; Sanborn, J. R.; Hammock, B. D. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. J. Med. Chem. 2010, 53 (19), 7067–7075. IC50 for compound 52 (TCPU/CAY10640). View Source
